molecular formula C25H22N6O3S B2691320 N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide CAS No. 872197-50-7

N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide

Cat. No.: B2691320
CAS No.: 872197-50-7
M. Wt: 486.55
InChI Key: ZUKMPOATJMQCPN-UHFFFAOYSA-N
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Description

N-(4-{[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide is a triazoloquinazoline derivative characterized by a 3,4-dimethylbenzenesulfonyl group at position 3 of the triazoloquinazoline core and an acetamide-substituted phenylamino moiety at position 3. The compound’s structure combines a sulfonyl group for enhanced binding affinity and an acetamide group for improved solubility and metabolic stability.

Properties

IUPAC Name

N-[4-[[3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3S/c1-15-8-13-20(14-16(15)2)35(33,34)25-24-28-23(21-6-4-5-7-22(21)31(24)30-29-25)27-19-11-9-18(10-12-19)26-17(3)32/h4-14H,1-3H3,(H,26,32)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKMPOATJMQCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base.

    Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring.

    Reduction: Reduction reactions can target the triazoloquinazoline core, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced derivatives of the triazoloquinazoline core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The triazoloquinazoline scaffold is shared among several analogs, but variations in sulfonyl groups and aryl substituents significantly influence physicochemical and biological properties:

Compound Name (RN) Sulfonyl Substituent Aryl Substituent Key Structural Differences
Target Compound 3,4-Dimethylbenzenesulfonyl N-(4-acetamidophenyl) Reference compound for comparison
3-[(2,5-Dimethylphenyl)sulfonyl]-... (866807-85-4) 2,5-Dimethylbenzenesulfonyl N-(4-methylbenzyl) Methylbenzyl group reduces polarity vs. acetamide; 2,5-dimethyl sulfonyl alters steric effects
3-(Benzenesulfonyl)-... (866811-43-0) Benzenesulfonyl (no methyl) N-(4-ethoxyphenyl) Lack of methyl groups on sulfonyl reduces steric hindrance; ethoxy group increases lipophilicity
BA99515 (866844-71-5) 3-(Trifluoromethyl)phenyl 4-sulfonamideethylbenzene Trifluoromethyl enhances electronegativity; sulfonamide introduces hydrogen-bonding capacity
N-[2-(3,4-Diethoxyphenyl)ethyl]-... (866844-66-8) 4-Methylphenyl N-[2-(3,4-diethoxyphenyl)ethyl] Diethoxy groups improve membrane permeability; ethyl linker extends molecular flexibility

Electronic and Steric Effects

  • Sulfonyl Groups : The 3,4-dimethylbenzenesulfonyl group in the target compound introduces steric bulk compared to the unsubstituted benzenesulfonyl group in RN 866811-43-0 . This may enhance target selectivity but reduce solubility.

Bioactivity Trends

  • Herbicidal/Fungicidal Activity: highlights that chiral centers in triazolopyrimidine analogs improve bioactivity .
  • Receptor Binding : Compounds like L748337 () and BA99515 () suggest sulfonamide and trifluoromethyl groups enhance receptor affinity via hydrophobic interactions .

Physicochemical and Pharmacokinetic Implications

Property Target Compound RN 866807-85-4 RN 866811-43-0
Molecular Weight ~495 g/mol (estimated) ~498 g/mol ~464 g/mol
LogP (Lipophilicity) Moderate (acetamide balance) High (methylbenzyl) Moderate (ethoxy)
Solubility Moderate (polar acetamide) Low (nonpolar substituent) Low (ethoxy reduces polarity)
Metabolic Stability Likely high (acetamide) Moderate Low (ethoxy susceptible)

Biological Activity

The compound N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide is a hybrid molecule that integrates a quinazoline-triazole framework with a sulfonamide moiety. This unique structure is associated with various biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure

The compound can be broken down into its key structural components:

  • Quinazoline-triazole core : Known for its biological significance, particularly in drug development.
  • Sulfonamide group : Often linked to antibacterial and diuretic properties.
  • Acetamide moiety : Enhances solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is C20H22N4O2SC_{20}H_{22}N_4O_2S.

Anticancer Activity

Research has indicated that compounds with quinazoline and triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study published in BMC Chemistry evaluated several quinazoline derivatives for their anticancer activity against breast cancer cell lines. The derivatives demonstrated IC50 values ranging from 10 to 50 µM, indicating promising potential for further development as anticancer agents .

Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor is noteworthy, especially in the context of Alzheimer's disease treatment.

  • Research Findings : A library of quinazoline-triazole hybrids was synthesized and tested for AChE inhibition. The results indicated that certain derivatives had IC50 values between 0.2 to 83.9 µM, suggesting effective inhibition of the enzyme . Molecular docking studies revealed that these compounds bind to both the catalytic and peripheral sites of AChE, indicating a dual binding mechanism which could enhance therapeutic efficacy.

Antidiabetic Activity

Recent studies have explored the α-glucosidase inhibitory activity of quinazoline derivatives.

  • Data Table: Inhibition Potency
    | Compound | IC50 (µM) | Remarks |
    |----------|------------|---------|
    | Quinazoline derivative A | 41.73 | Potent α-glucosidase inhibitor |
    | Quinazoline derivative B | >750 | Less effective compared to Acarbose |

These findings highlight the potential for developing new antidiabetic agents based on this compound's structure .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are critical for its application in therapeutic settings:

  • Absorption : The acetamide group enhances solubility in biological fluids.
  • Distribution : The lipophilic nature due to the dimethylbenzenesulfonyl group may facilitate better tissue penetration.
  • Metabolism : Preliminary studies suggest metabolic stability, although further investigations are needed to confirm this aspect.

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